5-propyl-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
5-propyl-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the condensation of 5-amino-pyrazoles with various aldehydes or ketones, followed by cyclization reactions . Common reagents used in these reactions include ethanol and heat . The reaction conditions often involve heating the mixture to facilitate the cyclization process .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-propyl-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various types of chemical reactions, including:
Substitution: Substitution reactions can occur at the thiophene ring, where electrophilic or nucleophilic reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophilic or nucleophilic reagents; conditions vary depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-propyl-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-propyl-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with similar biological activities.
Uniqueness
5-propyl-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity . The presence of the thiophene ring and the propyl group can enhance its interactions with molecular targets, making it a promising candidate for further research .
Properties
IUPAC Name |
5-propyl-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-2-4-9-7-13(17)16-12(14-9)8-10(15-16)11-5-3-6-18-11/h3,5-8,15H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDLOKBUXPQFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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